molecular formula C8H15NO6 B8255345 2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose

Cat. No.: B8255345
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-DMHSOCPYSA-N
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Description

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose, also known as N-acetyl-alpha-L-glucosamine, is a chiral monosaccharide derivative of interest in biochemical and enzymology research. The compound is characterized as an L-saccharide with alpha linking stereochemistry . It has a molecular formula of C8H15NO6 and a molecular weight of 221.21 g/mol . This sugar is the L-stereoisomer of the more commonly studied N-Acetyl-D-glucosamine (GlcNAc), a fundamental monomer found in biological polymers like chitin and bacterial cell walls, and which plays a key role in cellular processes such as protein O-GlcNAcylation . As a less common stereoisomer, this compound serves as a specialized tool in scientific studies, particularly in probing the mechanism and specificity of enzymes like glycosidases, where related compounds have been used as mechanism-based reagents to identify catalytic nucleophiles . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic applications.

Properties

IUPAC Name

N-[(2R,3S,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-DMHSOCPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amorphous solid; [Merck Index] White semitransparent solid; [HSDB]
Record name Chitin
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Solubility

Practically insoluble in water, dilute acids, dilute and concentrated alkalies, alcohols, other organic solvents; soluble in concentrated hydrochloric acid, sulfuric acid, 78-97% phosphoric acid, anhydrous formic acid
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 353
Record name CHITIN UNSPECIFIED
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Color/Form

White, amorphous, semitransparent mass

CAS No.

1398-61-4
Record name Chitin
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Preparation Methods

Acylation of Glucosamine Base

Procedure :
Glucosamine hydrochloride is dehalogenated using lithium hydroxide in methanol, yielding halide-free glucosamine base. Subsequent acylation with acetic anhydride in branched alcohols (e.g., isopropanol) at 5–15°C produces α-L-GlcNAc.

Key Data :

ParameterValue
SolventIsopropanol
Temperature5–15°C
CatalystNone (base-free conditions)
Yield84–89%
Purity (HPLC)≥98%

Advantages : Scalable, high purity.
Limitations : Requires stringent halide removal to avoid byproducts.

Hydrogenolysis of Protected Derivatives

Procedure :
Benzyl-protected intermediates (e.g., benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside) undergo halogen-mediated glycosylation followed by hydrogenolysis (Pd/C, H₂) to remove protecting groups.

Example :

  • Starting Material : Benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside.

  • Reagents : H₂ (1 atm), Pd/C (5% w/w).

  • Yield : 90% after crystallization.

Key Reaction :
Benzyl-protected intermediateH2/Pd/Cα-L-GlcNAc\text{Benzyl-protected intermediate} \xrightarrow{\text{H}_2/\text{Pd/C}} \alpha\text{-L-GlcNAc}

Enzymatic and Biotechnological Methods

Enzymatic Hydrolysis of Chitin

Procedure :
Chitin is hydrolyzed using chitinase (EC 3.2.1.14) and N-acetylglucosaminidase (NAGase, EC 3.2.1.96) in a two-stage reactor.

Optimized Conditions :

EnzymeActivity (U/mg)pHTemperature
Chitinase588.65.050°C
NAGase1,2004.555°C

Outcome :

  • Yield : 75–98% (dependent on chitin crystallinity).

  • Purity : ≥99% after ultrafiltration.

Microbial Fermentation

Strains : Engineered Escherichia coli overexpressing GlcN-6-P acetyltransferase and GlcN-1-P acetyltransferase.

Fermentation Parameters :

SubstrateGlucose (120 g/L)
Duration60 hours
Yield120 g/L GlcNAc
Stereoselectivityα-L configuration achieved via epimerase modification

Advantages : High-titer production; avoids harsh chemicals.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Chemical Acylation84–89≥98HighModerate (solvent use)
Enzymatic Hydrolysis75–98≥99ModerateLow
Microbial Fermentation90–120*≥95HighLow
Hydrogenolysis85–90≥97LowHigh (Pd/C disposal)

*Yield reported as g/L.

Challenges and Innovations

  • Stereochemical Control : Achieving α-L configuration requires chiral catalysts or engineered enzymes.

  • Byproduct Mitigation : Lithium chloride byproducts in chemical synthesis necessitate rigorous washing.

  • Green Chemistry : Enzymatic methods reduce HCl usage by 80% compared to traditional hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted glucopyranose derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Glycosylation and Glycoprotein Synthesis

N-acetyl-alpha-D-glucosamine is crucial in the formation of glycoproteins, which are essential for numerous biological processes. Glycosylation, the addition of sugar moieties to proteins, affects protein folding, stability, and function. This compound serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins or lipids.

Case Study: Glycosylation in Cancer Research
A study demonstrated that altered glycosylation patterns in cancer cells can influence tumor progression and metastasis. Specifically, the presence of N-acetyl-alpha-D-glucosamine residues on glycoproteins was linked to enhanced cell adhesion and migration in breast cancer cells .

1.2 Enzyme Inhibition Studies

N-acetyl-alpha-D-glucosamine has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of O-linked N-acetylglucosaminidase (OGA), an enzyme implicated in various diseases, including neurodegenerative disorders and cancer.

Data Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (nM)
2-Acetamido-2-deoxy-D-glucono-1,5-lactoneO-linked N-acetylglucosaminidase27
N-acetyl-alpha-D-glucosamineOGATBD

Therapeutic Applications

2.1 Potential in Treating Lysosomal Storage Disorders

N-acetyl-alpha-D-glucosamine is being explored for its therapeutic potential in lysosomal storage disorders such as aspartylglycosaminuria (AGU). AGU is caused by the deficiency of the enzyme glycosylasparaginase, leading to the accumulation of toxic metabolites.

Case Study: Treatment Approaches
Research indicates that administering N-acetyl-alpha-D-glucosamine can help restore enzyme activity and reduce metabolite accumulation in AGU models . This highlights the compound's potential as a therapeutic agent.

Immunological Applications

3.1 Role in Immune Responses

N-acetyl-alpha-D-glucosamine is involved in modulating immune responses through its incorporation into glycoproteins on immune cells. It influences cell signaling pathways that regulate inflammation and immune activation.

Data Table: Immunological Effects

EffectMechanism
Modulation of T-cell activationGlycosylation of T-cell receptors
Regulation of macrophage functionAltered surface glycoprotein expression

Industrial Applications

4.1 Use in Biotechnology

In biotechnology, N-acetyl-alpha-D-glucosamine is utilized as a building block for synthesizing various biopolymers and bioconjugates. Its unique properties make it suitable for developing drug delivery systems and biomaterials.

Case Study: Biopolymer Development
Researchers have developed biodegradable polymers from N-acetyl-alpha-D-glucosamine derivatives for targeted drug delivery applications. These polymers exhibit enhanced biocompatibility and controlled release profiles .

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for enzymes such as chitinase and chitotriosidase, which catalyze the hydrolysis of chitin and chitosan. These interactions are crucial for the degradation and remodeling of extracellular matrices .

Comparison with Similar Compounds

Acetylated Derivatives

These compounds retain the acetamido group at C2 but differ in hydroxyl protection or isomer configuration.

Compound Name Molecular Formula CAS Number Key Properties/Applications Reference
2-Acetamido-2-deoxy-β-D-glucopyranose C₈H₁₅NO₅ 7512-17-6 β-anomer of D-GlcNAc; substrate for glycosyltransferases in oligosaccharide synthesis
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride C₁₄H₂₀ClNO₈ - Acetyl-protected derivative used as a glycosylation reagent in carbohydrate chemistry
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₁₃H₂₁NO₈ - Inhibits glycosaminoglycan synthesis (IC₅₀ ~10 μM) without affecting protein synthesis

Key Differences :

  • Anomeric Configuration: The α-L and β-D anomers exhibit distinct enzyme substrate specificities.
  • Biological Activity: Acetylated derivatives like methyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside reduce glycosaminoglycan (GAG) synthesis by competing with endogenous glucosamine .

Glycosides and Glycosidic Derivatives

These compounds feature glycosidic linkages to other sugars or aglycones, expanding their functional roles.

Compound Name Molecular Formula Key Properties/Applications Reference
Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside C₁₄H₁₉NO₆ Synthetic substrate for α-glucosidases; used in enzyme kinetics studies
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose C₁₄H₂₅NO₁₀ Component of blood group antigens; involved in cell-cell recognition
Allyl 2-acetamido-2-deoxy-α-D-glucopyranoside C₁₁H₁₉NO₆ Intermediate for polymerizable glycoconjugates; used in hydrogel synthesis

Key Differences :

  • Linkage Position : 4-O-linked fucosyl-GlcNAc (e.g., Fucα1-4GlcNAc) is a hallmark of Lewis antigens, whereas 3-O-galactosyl-GlcNAc (e.g., Galβ1-3GlcNAc) forms part of lacto-N-biose in human milk oligosaccharides .
  • Applications : Allyl glycosides are pivotal in "click chemistry" for bioconjugation due to their terminal alkene groups .

Sulfated and Other Modified Derivatives

Modifications like sulfation or fluorination alter solubility and bioactivity.

Compound Name Molecular Formula Key Properties/Applications Reference
N-Acetyllactosamine 6,6’-Disulfate Disodium Salt C₂₈H₄₈N₂Na₂O₃₄S₄ Mimics heparan sulfate; inhibits viral entry mechanisms
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside C₁₄H₂₀F₃NO₆ Fluorinated analog with enhanced metabolic stability

Key Differences :

  • Sulfation : Sulfated GlcNAc derivatives (e.g., 6-sulfo-GlcNAc) mimic natural sulfated glycans, showing antiviral activity by blocking pathogen-host interactions .
  • Fluorination : Trifluoroacetamido groups improve resistance to enzymatic degradation, making these analogs useful in prolonged bioassays .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Weight CAS Number Biological Role Key Modification
2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose 221.20 - Synthetic intermediate C2 acetylation, α-L-config
2-Acetamido-2-deoxy-β-D-glucopyranose 221.20 7512-17-6 Glycosaminoglycan precursor β-D-config
Phenyl α-D-GlcNAc 297.30 10139-04-5 Enzyme substrate Phenyl glycoside

Biological Activity

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose, commonly referred to as N-Acetyl-L-glucosamine (GlcNAc), is an amino sugar derived from glucose. It plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H15NO6
  • Molecular Weight: 221.2078 g/mol
  • CAS Registry Number: 10036-64-3
  • IUPAC Name: 2-Acetamido-2-deoxy-D-glucopyranose

Biological Significance

N-Acetyl-L-glucosamine is a crucial component of glycosaminoglycans and glycoproteins, contributing to cell signaling, structural integrity, and cellular communication. Its biological activities include:

  • Anti-inflammatory Effects: GlcNAc has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.
  • Role in Glycosylation: It serves as a substrate for glycosylation processes, affecting protein stability and function.
  • Impact on Cell Growth and Differentiation: Studies indicate that GlcNAc can influence cellular proliferation and differentiation, particularly in immune cells.

The biological activity of this compound involves several mechanisms:

  • Interaction with Receptors:
    • GlcNAc interacts with various receptors involved in immune responses, including Toll-like receptors (TLRs), which play a pivotal role in pathogen recognition and activation of innate immunity.
  • Modulation of Enzyme Activity:
    • It acts as a competitive inhibitor for enzymes involved in the degradation of glycosaminoglycans, thereby influencing extracellular matrix remodeling.
  • Influence on Signaling Pathways:
    • GlcNAc has been implicated in the modulation of signaling pathways such as NF-kB and MAPK, which are critical for cellular responses to stress and inflammation.

Case Studies

  • Anti-inflammatory Effects in Rheumatoid Arthritis:
    A study demonstrated that N-Acetyl-L-glucosamine reduced the levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in patients with rheumatoid arthritis, suggesting its potential use as a therapeutic agent in inflammatory diseases .
  • Neuroprotective Properties:
    Research indicated that GlcNAc could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of neuroprotective proteins .
  • Role in Cancer Progression:
    Investigations have shown that GlcNAc can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines by modulating glycosylation patterns on surface receptors .

Data Table: Summary of Biological Activities

Biological ActivityMechanism InvolvedReferences
Anti-inflammatoryInhibition of cytokine production
NeuroprotectionEnhancement of neuroprotective protein expression
Cancer cell apoptosisModulation of glycosylation patterns
Immune modulationInteraction with TLRs

Q & A

Q. What are the common synthetic routes for 2-(acetylamino)-2-deoxy-α-L-glucopyranose, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via acetylation and deprotection steps. A widely used method involves reacting methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranoside with oxalyl chloride to form reactive intermediates like oxamic acid chloride, followed by coupling with amino acid esters . Yield optimization requires strict control of anhydrous conditions and temperature (e.g., -78°C for glycosylation reactions to ensure stereoselectivity ). Purity is assessed using HPLC or TLC with visualization via ninhydrin staining for free amine groups.

Q. Which spectroscopic techniques are most effective for characterizing 2-(acetylamino)-2-deoxy-α-L-glucopyranose derivatives?

  • NMR : ¹H and ¹³C NMR are critical for confirming stereochemistry and acetylation patterns. For example, the anomeric proton in α-configuration appears at δ 5.1–5.3 ppm, while β-configuration resonates near δ 4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects impurities (e.g., N-acyl or O-acyl byproducts) .
  • IR Spectroscopy : Confirms acetyl group presence (C=O stretch at ~1740 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. How can researchers address solubility challenges in aqueous and organic solvents during experimental design?

The compound’s solubility depends on the protection/deprotection state. Acetylated derivatives are soluble in chloroform or DCM but insoluble in water. Deprotected forms (free hydroxyl groups) require polar solvents like DMSO or methanol. Co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., 2-ethylhexyl glucopyranoside derivatives ) enhance solubility in biological assays.

Advanced Research Questions

Q. What strategies improve stereoselectivity in glycosylation reactions involving 2-(acetylamino)-2-deoxy-α-L-glucopyranose donors?

High β-selectivity (>19:1) is achieved using trichloroacetimidate donors activated by TBS-OTf at -78°C . Computational studies (e.g., density functional theory) model solvent-anion interactions to predict stereochemical outcomes . Alternative approaches include neighboring-group participation via N-acetyl groups, which direct β-glycoside formation by stabilizing transition states .

Q. What methodologies resolve contradictions in reported biological activities of 2-(acetylamino)-2-deoxy-α-L-glucopyranose derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. inert behavior) often stem from impurities or glycosylation patterns. Solutions include:

  • Orthogonal purification : Combines size-exclusion chromatography with reverse-phase HPLC to isolate target compounds .
  • Activity mapping : Tests intermediates (e.g., deprotected vs. acetylated forms) to identify bioactive moieties .
  • Structural analogs : Compare with compounds like 3-O-α-L-fucopyranosyl derivatives to assess branching effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose
Reactant of Route 2
Reactant of Route 2
2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose

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